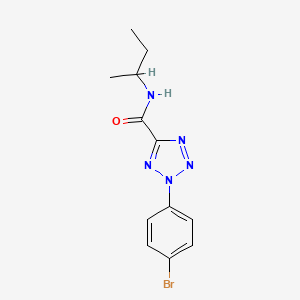

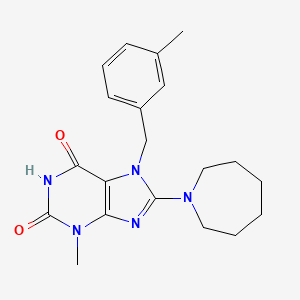

2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for the compound . For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which shares a similar structure to the tetrazole compound of interest . Additionally, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is investigated, which could be relevant to the carboxamide group in the target compound . Lastly, the synthesis and activity of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides are reported, which are structurally related to tetrazole carboxamides and could provide insights into the chemical properties and potential bioactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves novel and efficient routes, such as the preparation of pyrazole bromide from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . This method could potentially be adapted for the synthesis of the bromophenyl tetrazole carboxamide by modifying the starting materials and reaction conditions. The electrocatalytic carboxylation process described for 2-amino-5-bromopyridine also highlights the potential for incorporating the carboxamide group into aromatic compounds using CO2 in an ionic liquid medium .

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit characteristics similar to those of the related compounds discussed in the papers. The presence of a tetrazole ring, as seen in the antiallergic benzamides and carboxamides, suggests that the target compound may also exhibit a planar geometry around this heterocycle, which could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving the related compounds provide a basis for understanding how the target compound might behave under various conditions. The Sandmeyer reaction used in the synthesis of pyrazole derivatives indicates that halogenated aromatic compounds can be functionalized further, which could be relevant for the bromophenyl group in the target compound . The electrocatalytic carboxylation process demonstrates the feasibility of introducing carboxamide groups under mild conditions without the need for toxic solvents or catalysts .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide" are not directly reported, the properties of structurally related compounds can provide some predictions. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the bromophenyl group and the sec-butyl substituent. The tetrazole ring is known for its bioisosteric similarity to the carboxyl group, which could affect the compound's acidity and potential for forming hydrogen bonds . The antiallergic activity of similar tetrazole carboxamides also suggests that the target compound may have biological relevance, potentially as a therapeutic agent .

Scientific Research Applications

Environmental Implications of Brominated Phenols

Brominated phenols, such as 2,4,6-Tribromophenol, are significant due to their role as intermediates in the synthesis of brominated flame retardants and their occurrence as degradation products of these substances. These compounds are found ubiquitously in the environment, including in aquatic matrices, house dust, and foodstuff, indicating a persistent environmental presence and potential for bioaccumulation. The review by Koch and Sures (2018) emphasizes the need for further research on their toxicokinetics, toxicodynamics, and the environmental impact of their structural isomers and degradation products, underscoring the ongoing relevance of brominated compounds in environmental studies (Koch & Sures, 2018).

Tetrazole Moiety in Medicinal Chemistry

Tetrazole derivatives are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The tetrazole moiety, acting as a bioisostere of the carboxylic acid group, can enhance lipophilicity, bioavailability, and reduce side effects of drugs. Patowary, Deka, and Bharali (2021) highlight the significance of tetrazole-containing compounds in drug development due to their pharmacokinetic profile and metabolic stability. This review illustrates the versatility of the tetrazole group in the development of new pharmaceuticals, indicating the potential relevance of compounds like 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide in medicinal chemistry (Patowary, Deka, & Bharali, 2021).

Tetrazole Hybrids in Antibacterial Research

Gao, Xiao, and Huang (2019) review the antibacterial potential of tetrazole hybrids, particularly against drug-resistant bacteria. Tetrazole scaffolds, when combined with other antibacterial pharmacophores, have shown enhanced efficacy against both drug-sensitive and drug-resistant pathogens. The study discusses tetrazole-oxazolidinone hybrids like Tedizolid, which have been marketed for treating acute bacterial infections. This emphasizes the potential of tetrazole-containing compounds in addressing the challenge of antibiotic resistance and underlines the importance of further research in developing novel antibacterial agents (Gao, Xiao, & Huang, 2019).

properties

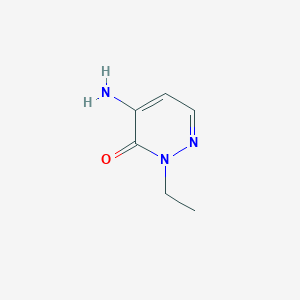

IUPAC Name |

2-(4-bromophenyl)-N-butan-2-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN5O/c1-3-8(2)14-12(19)11-15-17-18(16-11)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAKJVVGTZXTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

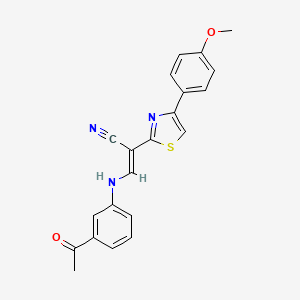

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)

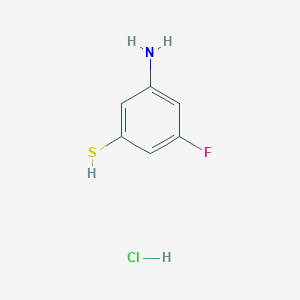

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)

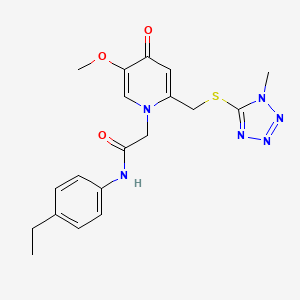

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)

![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)